molecular formula C11H19NOS2Si B14499810 3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile CAS No. 64714-88-1

3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile

Cat. No.: B14499810
CAS No.: 64714-88-1
M. Wt: 273.5 g/mol
InChI Key: QTUMCPXBUVNQKQ-UHFFFAOYSA-N
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Description

3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile is an organic compound that features a dithiane ring, a trimethylsilyl group, and a nitrile group. Compounds with such structures are often of interest in organic synthesis and medicinal chemistry due to their unique reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile typically involves the following steps:

    Formation of the dithiane ring: This can be achieved by reacting a suitable dicarbonyl compound with a thiol under acidic conditions.

    Introduction of the trimethylsilyl group: This step often involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.

    Formation of the nitrile group: This can be done by reacting an appropriate precursor with a cyanide source, such as sodium cyanide, under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents such as fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane ring can yield sulfoxides or sulfones, while reduction of the nitrile group can yield primary amines.

Scientific Research Applications

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Exploration of its biological activity for potential therapeutic applications.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methyl-1,3-dithian-2-yl)prop-2-enenitrile: Lacks the trimethylsilyl group.

    3-(2-Methyl-1,3-dithian-2-yl)-3-hydroxyprop-2-enenitrile: Has a hydroxyl group instead of the trimethylsilyl group.

Uniqueness

The presence of the trimethylsilyl group in 3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile can enhance its stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

64714-88-1

Molecular Formula

C11H19NOS2Si

Molecular Weight

273.5 g/mol

IUPAC Name

3-(2-methyl-1,3-dithian-2-yl)-3-trimethylsilyloxyprop-2-enenitrile

InChI

InChI=1S/C11H19NOS2Si/c1-11(14-8-5-9-15-11)10(6-7-12)13-16(2,3)4/h6H,5,8-9H2,1-4H3

InChI Key

QTUMCPXBUVNQKQ-UHFFFAOYSA-N

Canonical SMILES

CC1(SCCCS1)C(=CC#N)O[Si](C)(C)C

Origin of Product

United States

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